(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16179247
InChI: InChI=1S/C16H11Br2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
SMILES:
Molecular Formula: C16H11Br2N3O
Molecular Weight: 421.09 g/mol

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone

CAS No.:

Cat. No.: VC16179247

Molecular Formula: C16H11Br2N3O

Molecular Weight: 421.09 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone -

Specification

Molecular Formula C16H11Br2N3O
Molecular Weight 421.09 g/mol
IUPAC Name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone
Standard InChI InChI=1S/C16H11Br2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
Standard InChI Key ZYSFUECQSKMFRA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Br

Introduction

Chemical Structure and Physicochemical Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name is 5-amino-1-(4-bromophenyl)pyrazol-4-ylmethanone, with a molecular formula of C₁₆H₁₁Br₂N₃O and a molecular weight of 422.08 g/mol . The structure comprises a central pyrazole ring substituted with an amino group at position 5, a 4-bromophenyl group at position 1, and a 4-bromobenzoyl group at position 4 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₁Br₂N₃O
Molecular Weight422.08 g/mol
SMILESNc1c(cnn1-c2ccc(Br)cc2)C(=O)c3ccc(Br)cc3
InChI KeyZYSFUECQSKMFRA-UHFFFAOYSA

Spectroscopic Characteristics

  • NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the pyrazole ring protons (δ 6.5–7.8 ppm), aromatic protons from bromophenyl groups (δ 7.2–7.6 ppm), and the amino group (δ 5.2 ppm) .

  • IR Spectroscopy: Key peaks include N-H stretching (3350 cm⁻¹), C=O (1680 cm⁻¹), and C-Br (560 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of the Pyrazole Core: Condensation of hydrazine derivatives with diketones.

  • Bromination: Electrophilic aromatic bromination using Br₂/FeBr₃.

  • Acylation: Introduction of the 4-bromobenzoyl group via Friedel-Crafts acylation .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
BrominationBr₂, FeBr₃0–25°C78%
Acylation4-Bromobenzoyl chloride, AlCl₃80°C65%

Purification and Characterization

Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) .

Applications in Pharmaceutical and Materials Research

Drug Discovery

The compound’s dual bromine atoms facilitate participation in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures common in kinase inhibitors . Preliminary studies suggest activity against tyrosine kinases involved in cancer progression.

Catalysis and Materials Science

As a ligand precursor, the amino-pyrazole moiety can coordinate transition metals (e.g., Pd, Cu), enhancing catalytic efficiency in C–N bond-forming reactions .

Future Research Directions

  • Pharmacological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.

  • Process Optimization: Improve acylation step yields using flow chemistry.

  • Polymer Chemistry: Incorporate into conjugated polymers for organic electronics.

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